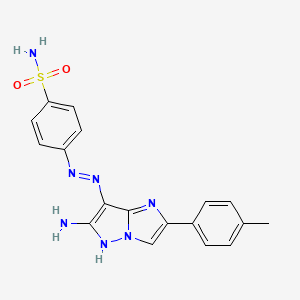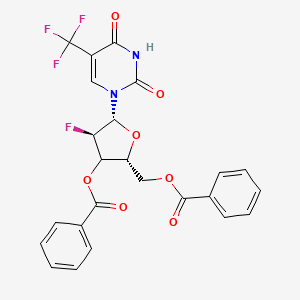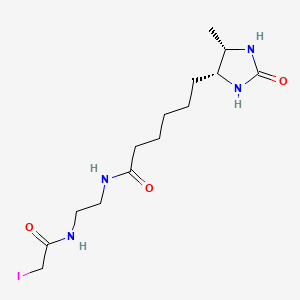![molecular formula C18H21N3O3 B12396010 (1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
I-BET432 is a small molecule drug that functions as a bromodomain and extra-terminal (BET) inhibitor. It specifically targets the bromodomains of the BET family of proteins, including BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. I-BET432 has shown potential as a therapeutic agent for various oncology and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of I-BET432 involves multiple steps, starting with the preparation of the benzoazepinone core. The key steps include:
- Formation of the benzoazepinone ring through a cyclization reaction.
- Introduction of the pyrazole moiety via a nucleophilic substitution reaction.
- Addition of the dihydroxyethyl group through a hydroxylation reaction.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of I-BET432 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
I-BET432 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products
The major products formed from these reactions include various derivatives of I-BET432 with modified functional groups, which can be further explored for enhanced biological activity .
Aplicaciones Científicas De Investigación
I-BET432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.
Biology: Investigates the effects of BET inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent for treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize drug candidates
Mecanismo De Acción
I-BET432 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various signaling pathways related to cell growth, survival, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
I-BET762: Another BET inhibitor with similar binding affinity and selectivity for BET proteins.
JQ1: A well-known BET inhibitor used extensively in research for its potent anti-cancer properties.
RVX-208: A BET inhibitor with a focus on cardiovascular and metabolic diseases.
Uniqueness of I-BET432
I-BET432 stands out due to its high ligand efficiency and oral bioavailability, making it a promising candidate for clinical development. Its unique benzoazepinone core structure provides distinct pharmacokinetic properties and potential for optimization .
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(1R)-7-[(1R)-1,2-dihydroxyethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C18H21N3O3/c1-11-14-5-4-12(17(23)10-22)6-15(14)16(9-20(2)18(11)24)13-7-19-21(3)8-13/h4-9,11,17,22-23H,10H2,1-3H3/t11-,17+/m1/s1 |
Clave InChI |
CJVJSGBELMMESS-DIFFPNOSSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C=C(C=C2)[C@H](CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |
SMILES canónico |
CC1C2=C(C=C(C=C2)C(CO)O)C(=CN(C1=O)C)C3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


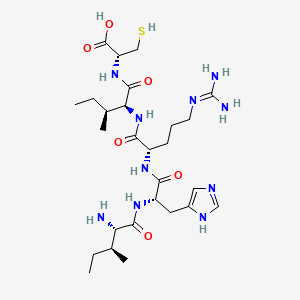
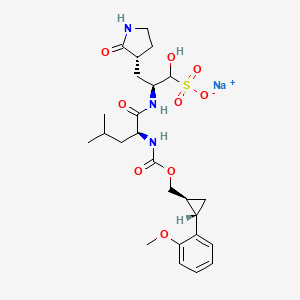



![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

